molecular formula C11H18N4O2 B2878165 Tert-butyl N-(2-[(pyridazin-3-YL)amino]ethyl)carbamate CAS No. 1692548-94-9

Tert-butyl N-(2-[(pyridazin-3-YL)amino]ethyl)carbamate

Cat. No.: B2878165
CAS No.: 1692548-94-9
M. Wt: 238.291
InChI Key: WDLZKGUIBRHKEY-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

The exact mode of action of Tert-butyl N-(2-[(pyridazin-3-YL)amino]ethyl)carbamate is currently unknown . The compound likely interacts with its targets through a series of biochemical reactions, leading to changes in cellular processes. More detailed studies are needed to elucidate these interactions and their resulting changes.

Preparation Methods

The synthesis of tert-butyl N-(2-[(pyridazin-3-YL)amino]ethyl)carbamate involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with 2-(pyridazin-3-ylamino)ethylamine under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

Tert-butyl N-(2-[(pyridazin-3-YL)amino]ethyl)carbamate undergoes various chemical reactions, including:

Properties

IUPAC Name

tert-butyl N-[2-(pyridazin-3-ylamino)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)13-8-7-12-9-5-4-6-14-15-9/h4-6H,7-8H2,1-3H3,(H,12,15)(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLZKGUIBRHKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1=NN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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